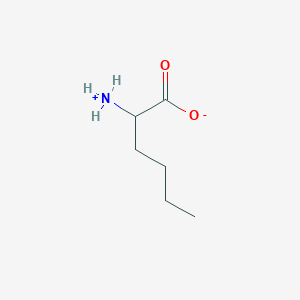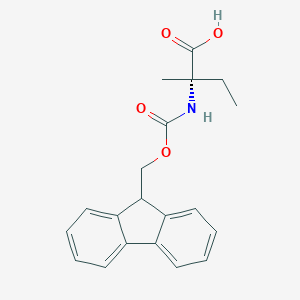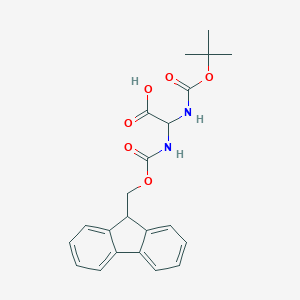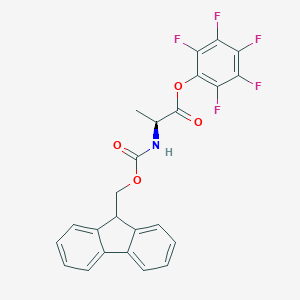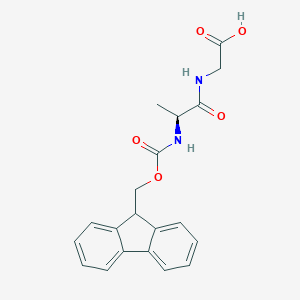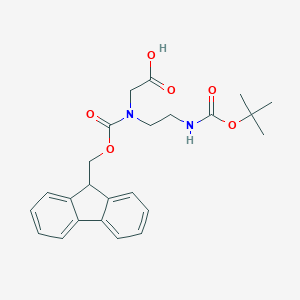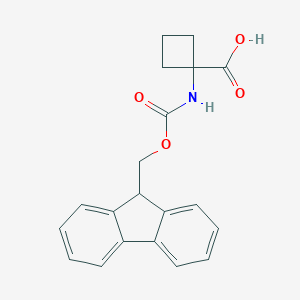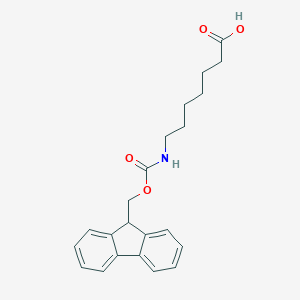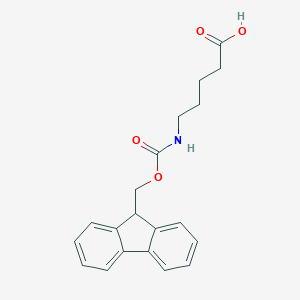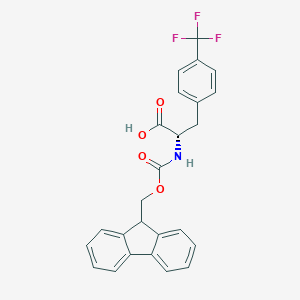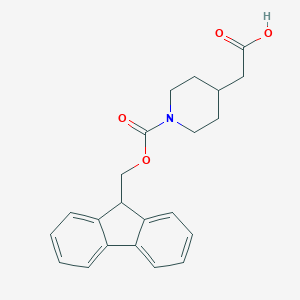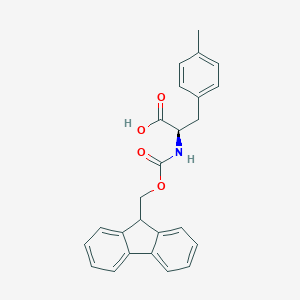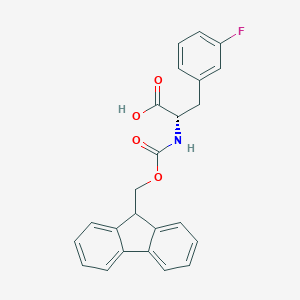
Fmoc-3-氟-L-苯丙氨酸
描述
Fmoc-3-fluoro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a fluorine atom at the third position of the phenyl ring. This compound is primarily used in peptide synthesis due to its ability to protect the amino group during the synthesis process .
科学研究应用
Fmoc-3-fluoro-L-phenylalanine has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides for research and therapeutic purposes.
Drug Development: The compound is used in the development of peptide-based drugs.
Biomaterials: It is used in the creation of hydrogels and other biomaterials for tissue engineering and drug delivery.
Antibacterial Materials: Research has shown that Fmoc-phenylalanine derivatives have antibacterial properties, making them useful in developing antibacterial materials.
作用机制
- Its weak antibacterial activity against Gram-negative bacteria is due to its inability to effectively cross the bacterial membrane .
- AZT facilitates Fmoc-Phe(3-F)-OH permeability through the bacterial membrane, allowing it to exert its antimicrobial action .
Target of Action
Mode of Action
Pharmacokinetics
生化分析
Biochemical Properties
Fmoc-3-fluoro-L-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It is used in Fmoc solid-phase peptide synthesis, where the Fmoc group protects the amino group during the synthesis process . This compound interacts with various enzymes and proteins involved in peptide synthesis, such as fluorinase, which facilitates the formation of the C-F bond. Additionally, Fmoc-3-fluoro-L-phenylalanine exhibits antibacterial activity by entering cells and reducing glutathione levels, leading to oxidative and osmotic stress that can kill Gram-positive bacteria.
Cellular Effects
Fmoc-3-fluoro-L-phenylalanine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. At low concentrations, it inhibits bacterial growth by entering the cell and reducing glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress, altering membrane permeabilization and integrity, which ultimately kills Gram-positive bacteria .
Molecular Mechanism
The molecular mechanism of Fmoc-3-fluoro-L-phenylalanine involves its interaction with various biomolecules. It forms non-covalent interactions, such as hydrogen bonds and π-π stacking, which contribute to its self-assembly into hydrogels . The Fmoc group and phenylalanine covalent linkage, along with the flexibility of the phenylalanine side chain, play key roles in this process . Additionally, Fmoc-3-fluoro-L-phenylalanine exhibits surfactant-like properties, with a critical micelle concentration nearly equivalent to its minimum bactericidal concentration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-3-fluoro-L-phenylalanine can change over time. The compound is stable at storage temperatures of 2-8°C . Over time, it can degrade, which may affect its long-term efficacy in cellular functions. Studies have shown that Fmoc-3-fluoro-L-phenylalanine reduces bacterial load both in vitro and in skin wound infections of mice . The antibacterial activity is predominantly due to its release from the hydrogel, which can be sustained over time .
Dosage Effects in Animal Models
The effects of Fmoc-3-fluoro-L-phenylalanine vary with different dosages in animal models. At low concentrations, it exhibits antibacterial activity by reducing glutathione levels. At higher concentrations, it triggers oxidative and osmotic stress, leading to cell death. The threshold effects and potential toxic or adverse effects at high doses should be carefully considered in animal studies to ensure safety and efficacy.
Metabolic Pathways
Fmoc-3-fluoro-L-phenylalanine is involved in various metabolic pathways, including those related to peptide synthesis. It interacts with enzymes such as fluorinase, which facilitates the formation of the C-F bond. The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels, influencing the overall metabolic activity within cells.
Transport and Distribution
Within cells and tissues, Fmoc-3-fluoro-L-phenylalanine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . The compound’s transport and distribution are crucial for its efficacy in biochemical reactions and cellular processes.
Subcellular Localization
The subcellular localization of Fmoc-3-fluoro-L-phenylalanine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization within the cell, which is essential for its role in peptide synthesis and other biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-fluoro-L-phenylalanine typically involves the following steps:
Fmoc Protection: The amino group of 3-fluoro-L-phenylalanine is protected using the Fmoc group. This is achieved by reacting 3-fluoro-L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Industrial Production Methods: Industrial production of Fmoc-3-fluoro-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 3-fluoro-L-phenylalanine are reacted with Fmoc chloride under controlled conditions.
Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure consistency and purity.
化学反应分析
Types of Reactions: Fmoc-3-fluoro-L-phenylalanine undergoes various chemical reactions, including:
Fmoc Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Peptide Bond Formation: The compound is used in solid-phase peptide synthesis, where it forms peptide bonds with other amino acids.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide.
Peptide Synthesis: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc group yields 3-fluoro-L-phenylalanine.
Peptides: The compound is incorporated into peptides during synthesis.
相似化合物的比较
Fmoc-4-fluoro-L-phenylalanine: Similar structure but with the fluorine atom at the fourth position.
Fmoc-2-nitro-L-phenylalanine: Contains a nitro group instead of a fluorine atom.
Fmoc-pentafluoro-L-phenylalanine: Contains multiple fluorine atoms on the phenyl ring.
Uniqueness: Fmoc-3-fluoro-L-phenylalanine is unique due to the specific positioning of the fluorine atom, which can influence the compound’s reactivity and interactions during peptide synthesis. This makes it a valuable tool in the synthesis of peptides with specific properties .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSDVARCJDOADL-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370320 | |
| Record name | Fmoc-3-fluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198560-68-8 | |
| Record name | Fmoc-3-fluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-L-phenylalanine, N-FMOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


